5-(cyanoamino)-2-fluorobenzonitrile
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Overview
Description
5-(Cyanoamino)-2-fluorobenzonitrile is an organic compound that features both cyano and amino functional groups attached to a benzene ring, along with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyanoamino)-2-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with cyanamide under specific conditions. One common method involves the use of a base such as sodium methoxide in methanol to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(Cyanoamino)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: 5-(Amino)-2-fluorobenzonitrile.
Oxidation: 5-(Cyanoamino)-2-fluoronitrobenzene.
Scientific Research Applications
5-(Cyanoamino)-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(cyanoamino)-2-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and amino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(Cyanoamino)-2-chlorobenzonitrile
- 5-(Cyanoamino)-2-bromobenzonitrile
- 5-(Cyanoamino)-2-iodobenzonitrile
Uniqueness
5-(Cyanoamino)-2-fluorobenzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1249162-71-7 |
---|---|
Molecular Formula |
C8H4FN3 |
Molecular Weight |
161.1 |
Purity |
95 |
Origin of Product |
United States |
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